p-Lacto-N-octaose p-Lacto-N-octaose p-Lacto-N-octaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. p-Lacto-N-octaose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 150517-85-4
VCID: VC21361983
InChI: InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O
Molecular Formula: C54H91N3O41
Molecular Weight: 1438.3 g/mol

p-Lacto-N-octaose

CAS No.: 150517-85-4

Cat. No.: VC21361983

Molecular Formula: C54H91N3O41

Molecular Weight: 1438.3 g/mol

* For research use only. Not for human or veterinary use.

p-Lacto-N-octaose - 150517-85-4

Specification

CAS No. 150517-85-4
Molecular Formula C54H91N3O41
Molecular Weight 1438.3 g/mol
IUPAC Name N-[(2S,3R,4R,6R)-2-[(3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1
Standard InChI Key JUJZVMYPNJNART-ZPNUIHFXSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C)O)O

Introduction

Chemical Structure and Properties

p-Lacto-N-octaose (also known as para-Lacto-N-octaose) is a complex carbohydrate belonging to the class of oligosaccharides, which are compounds composed of multiple monosaccharide units linked through glycosidic bonds. The molecular formula of p-Lacto-N-octaose is C54H91N3O41 with a molecular weight of 1438.3 g/mol . The compound is registered with CAS number 150517-85-4.

The structural elucidation of p-Lacto-N-octaose has been accomplished through techniques including electrospray mass spectrometry (ES-MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound features a complex arrangement of galactose, glucose, and N-acetylglucosamine units. Specifically, p-Lacto-N-octaose has been identified as having the following structure: Galβ1–3GlcNAcβ1–3Galβ1–4GlcNAcβ1–6[Galβ1–3GlcNAcβ1–3]Galβ1–4Glc .

Physical and Chemical Characteristics

The predicted collision cross section data for p-Lacto-N-octaose provides insights into its physical properties when analyzed using mass spectrometry techniques. These values are particularly useful for analytical identification and characterization of the compound.

Adductm/zPredicted CCS (Ų)
[M+H]+1438.5201350.9
[M+Na]+1460.5020352.8
[M+NH4]+1455.5466354.6
[M+K]+1476.4760350.7
[M-H]-1436.5055350.6
[M+Na-2H]-1458.4875380.1
[M]+1437.5123354.2
[M]-1437.5133354.2

Table 1: Predicted Collision Cross Section values for p-Lacto-N-octaose across different ionization states

The compound's structural complexity, featuring multiple hydroxyl groups, contributes to its high water solubility and specific interactions with various biological receptors and enzymes.

Biological Significance

p-Lacto-N-octaose is primarily found in human milk and represents one of the numerous human milk oligosaccharides (HMOs) that play crucial roles in infant health and development. These oligosaccharides constitute the third most abundant component in human milk after lactose and lipids, highlighting their nutritional importance.

Role as a Prebiotic

Research Findings

Scientific investigations have revealed important insights into the nature and functions of p-Lacto-N-octaose and related oligosaccharides.

Structural Characterization Methods

The structure of p-Lacto-N-octaose has been characterized through a combination of advanced analytical techniques. Electrospray mass spectrometry (ES-MS) and nuclear magnetic resonance (NMR) spectroscopy have been particularly valuable for elucidating the branching pattern, sequences, and linkages within this complex oligosaccharide . These techniques allowed researchers to definitively establish the structure as Galβ1–3GlcNAcβ1–3Galβ1–4GlcNAcβ1–6[Galβ1–3GlcNAcβ1–3]Galβ1–4Glc.

The detailed structure was further confirmed through methylation analysis, which provided information about the specific linkage positions between monosaccharide units . This comprehensive structural characterization is essential for understanding the structure-function relationships of p-Lacto-N-octaose in biological systems.

Broader Significance in Oligosaccharide Research

Research on oligosaccharides like p-Lacto-N-octaose has highlighted their importance beyond just nutritional functions. These complex carbohydrates can serve as signaling molecules with diverse bioactivities. In various biological systems, they participate in critical processes including cell recognition, protein folding, and transport.

In the context of human health, oligosaccharides like p-Lacto-N-octaose are involved in glycoprotein biosynthesis and recognition by lectins, which influences numerous biological processes. This expanding understanding of oligosaccharide functions has opened new avenues for research in glycobiology and related fields.

Applications and Future Directions

The unique properties and biological activities of p-Lacto-N-octaose suggest numerous potential applications in various fields, from nutrition to medicine.

Therapeutic Applications

Given its prebiotic properties, p-Lacto-N-octaose shows promise as a potential therapeutic agent or supplement for modulating gut microbiota. The compound's ability to selectively promote beneficial bacteria could be harnessed to address various gastrointestinal disorders or to support gut health more broadly.

Additionally, the structural specificity of p-Lacto-N-octaose and its interactions with various receptors suggest potential applications in developing targeted therapies for certain conditions. The growing interest in glycobiology is driving exploration of such applications for complex oligosaccharides.

Synthetic Approaches

Furthermore, research is exploring the creation of unnatural oligosaccharides through enzymatic glycosylation, which may exhibit novel functions beyond those of naturally occurring compounds. This approach could expand the repertoire of oligosaccharide-based tools for various applications in glycoscience.

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